2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-6-2-3-7-8(4-6)20-11-10(7)12(19)17(16-15-11)5-9(18)14-13/h6H,2-5,13H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWNPSSROZBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]triazin-3-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.
The molecular formula of 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]triazin-3-yl)acetohydrazide is , with a molecular weight of approximately 270.34 g/mol. The structure features a triazine ring fused with a benzothiolo moiety, contributing to its unique properties.
Synthesis
The synthesis of this compound generally involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The method typically yields high purity and good yields.
Antimicrobial Activity
Research has demonstrated that 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]triazin-3-yl)acetohydrazide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Moderate |
| Escherichia coli | 15 | Moderate |
| Pseudomonas aeruginosa | 12 | Weak |
| Bacillus subtilis | 20 | Strong |
The compound showed varying degrees of effectiveness against different strains, with the highest activity observed against Bacillus subtilis.
Anticancer Activity
In vitro studies have also suggested that this compound possesses anticancer properties. It was tested on various cancer cell lines including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Cytotoxic |
| MCF-7 (breast cancer) | 30 | Cytotoxic |
| A549 (lung cancer) | 40 | Cytotoxic |
The IC50 values indicate that the compound can inhibit cell growth effectively at relatively low concentrations.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in bacterial and cancer cells.
- Induction of Apoptosis : It is suggested that the compound activates apoptotic pathways in cancer cells leading to programmed cell death.
- Metal Ion Coordination : Similar compounds have shown the ability to form complexes with metal ions, which can enhance their biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was administered to patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection markers within days.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with this compound as an adjunct therapy showed improved outcomes when combined with standard chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiolo[2,3-d]triazine/Thieno[2,3-d]pyrimidine Family
The following table summarizes key structural analogs and their properties:
Key Observations :
- Chloro substituents () may improve electrophilic reactivity, aiding in covalent interactions with biological targets.
- Core Heterocycle: Replacement of triazine with pyrimidine (e.g., thieno[2,3-d]pyrimidine in ) retains planar aromaticity but alters electronic properties, affecting binding to enzymes like thymidylate synthase .
Hydrazone Derivatives and Bioactivity
Hydrazone formation is a critical derivatization strategy for acetohydrazides. For example:
- Compound 6 (N′-(2,3-Dimethoxybenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide) exhibits anti-breast cancer activity (IC₅₀: 5.7 μM), outperforming the parent acetohydrazide (IC₅₀: 8.2 μM) due to enhanced π-π stacking from the benzylidene group .
Comparison with Benzimidazole Arylhydrazones :
- Compounds like 2-(1H-benzimidazol-1-yl)-N′-(3,4-dihydroxybenzylidene)acetohydrazide () demonstrated 67% yield and neuroprotective effects in SH-SY5Y cells, highlighting the role of dihydroxy groups in antioxidant activity .
Antimicrobial vs. Anticancer Profiles
- Benzothiazole Acetohydrazides (): Compounds with MIC values as low as 10.7–21.4 μmol/mL against bacterial/fungal pathogens show that electron-withdrawing groups (e.g., -Cl in 4d) enhance antimicrobial potency .
- Thieno[2,3-d]pyrimidine Acetohydrazides (): These derivatives prioritize anticancer activity, with IC₅₀ values in the low micromolar range, suggesting that the thiophene/benzothiolo core favors interactions with oncology targets like topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
